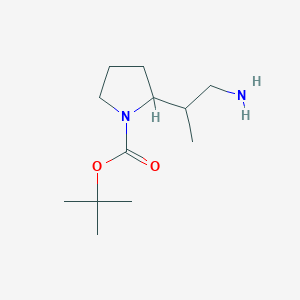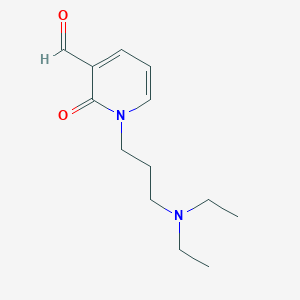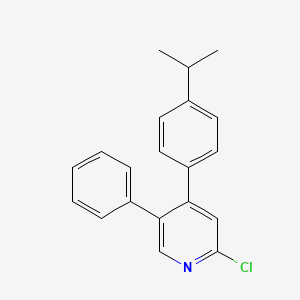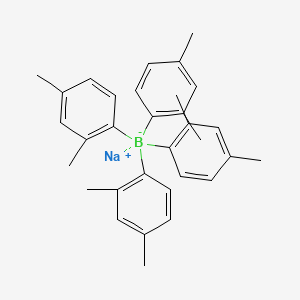
Boc-(R)-2-(aminomethyl)-4-methylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-®-2-(aminomethyl)-4-methylpentan-1-ol is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is widely used due to its stability under various reaction conditions and its ease of removal.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
Boc-®-2-(aminomethyl)-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Major Products Formed
Oxidation: Boc-®-2-(aminomethyl)-4-methylpentanal.
Reduction: Boc-®-2-(aminomethyl)-4-methylpentan-1-ol.
Deprotection: ®-2-(aminomethyl)-4-methylpentan-1-ol.
科学的研究の応用
Boc-®-2-(aminomethyl)-4-methylpentan-1-ol is used in various scientific research applications, including:
Biology: In the study of enzyme mechanisms and protein-ligand interactions, where the compound serves as a substrate or inhibitor.
Medicine: In the development of pharmaceuticals, where it is used to synthesize drug candidates with specific biological activities.
Industry: In the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, enabling the synthesis of more complex molecules .
類似化合物との比較
Similar Compounds
Boc-®-2-(aminomethyl)-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Boc-®-2-(aminomethyl)-4-methylpentan-1-amine: Similar structure but with an additional amine group.
Uniqueness
Boc-®-2-(aminomethyl)-4-methylpentan-1-ol is unique due to its specific combination of a Boc-protected amine and a hydroxyl group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for selective transformations at either the amine or hydroxyl group .
特性
分子式 |
C12H25NO3 |
|---|---|
分子量 |
231.33 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-2-(hydroxymethyl)-4-methylpentyl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1 |
InChIキー |
WCYJANVXBIHYCS-SNVBAGLBSA-N |
異性体SMILES |
CC(C)C[C@H](CNC(=O)OC(C)(C)C)CO |
正規SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)

![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)



![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)


![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)

![Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12944762.png)

